3-Benzyl-6-isopropyl-2,5-morpholinedione 3-Benzyl-6-isopropyl-2,5-morpholinedione
Brand Name: Vulcanchem
CAS No.:
VCID: VC0595063
InChI: InChI=1S/C14H17NO3/c1-9(2)12-13(16)15-11(14(17)18-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,16)/t11-,12+/m0/s1
SMILES: CC(C)C1C(=O)NC(C(=O)O1)CC2=CC=CC=C2
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol

3-Benzyl-6-isopropyl-2,5-morpholinedione

CAS No.:

Cat. No.: VC0595063

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-6-isopropyl-2,5-morpholinedione -

Specification

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
IUPAC Name (3S,6R)-3-benzyl-6-propan-2-ylmorpholine-2,5-dione
Standard InChI InChI=1S/C14H17NO3/c1-9(2)12-13(16)15-11(14(17)18-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,16)/t11-,12+/m0/s1
Standard InChI Key SWVJEFZSAVLLJK-NWDGAFQWSA-N
Isomeric SMILES CC(C)[C@@H]1C(=O)N[C@H](C(=O)O1)CC2=CC=CC=C2
SMILES CC(C)C1C(=O)NC(C(=O)O1)CC2=CC=CC=C2
Canonical SMILES CC(C)C1C(=O)NC(C(=O)O1)CC2=CC=CC=C2

Introduction

Chemical Identity and Basic Properties

3-Benzyl-6-isopropyl-2,5-morpholinedione belongs to the morpholinedione class of compounds, characterized by a six-membered heterocyclic ring containing both nitrogen and oxygen atoms with two carbonyl groups at positions 2 and 5. The compound has a benzyl substituent at position 3 and an isopropyl group at position 6, creating a molecule with specific stereochemical properties.

The molecular formula of 3-Benzyl-6-isopropyl-2,5-morpholinedione is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol. This places it in the mid-range of molecular weights for heterocyclic organic compounds, making it suitable for various biological applications where molecular size affects membrane permeability and receptor binding.

The IUPAC name for this compound is (3S,6R)-3-benzyl-6-propan-2-ylmorpholine-2,5-dione, reflecting its specific stereochemical configuration. This nomenclature indicates that the compound possesses defined stereochemistry with the S-configuration at position 3 and the R-configuration at position 6, which is crucial for its biological activity and chemical reactivity.

Identifiers and Chemical Representation

For research and database purposes, 3-Benzyl-6-isopropyl-2,5-morpholinedione has several standardized chemical identifiers that facilitate its recognition in chemical databases and literature:

Identifier TypeValue
VCIDVC0595063
InChIInChI=1S/C14H17NO3/c1-9(2)12-13(16)15-11(14(17)18-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,16)/t11-,12+/m0/s1
InChIKeySWVJEFZSAVLLJK-NWDGAFQWSA-N
Isomeric SMILESCC(C)[C@@H]1C(=O)NC@HCC2=CC=CC=C2
Canonical SMILESCC(C)C1C(=O)NC(C(=O)O1)CC2=CC=CC=C2
PubChem Compound ID10562438

These identifiers serve as unique fingerprints for the compound in chemical databases and research publications.

Structural Characteristics and Chemical Properties

The structure of 3-Benzyl-6-isopropyl-2,5-morpholinedione is defined by its six-membered heterocyclic core containing a nitrogen atom and an oxygen atom in the 1 and 4 positions, respectively. The carbonyl groups at positions 2 and 5 create an arrangement commonly referred to as a morpholinedione ring system.

The 3-dimensional structure is particularly important for this compound due to its stereogenic centers. The benzyl group at position 3 and the isopropyl group at position 6 create specific spatial arrangements that influence the compound's chemical reactivity and potential biological interactions. The benzyl group contributes aromatic character and hydrophobicity, while the isopropyl group adds steric bulk and lipophilicity.

Physical Properties

As a mid-sized organic molecule with both polar and non-polar components, 3-Benzyl-6-isopropyl-2,5-morpholinedione exhibits intermediate solubility in common organic solvents. The compound is typically:

  • Soluble in organic solvents such as benzene, as indicated by its use in reaction systems involving benzene as a solvent

  • Moderately soluble in chlorinated solvents like chloroform

  • Limited solubility in water due to its significant hydrophobic components (benzyl and isopropyl groups)

  • Crystalline solid at room temperature, based on typical properties of similar morpholinediones

These properties make it suitable for various synthetic applications in organic chemistry where controlled solubility profiles are advantageous.

Synthesis and Preparation

The synthesis of 3-Benzyl-6-isopropyl-2,5-morpholinedione typically involves specialized organic chemistry techniques. While the search results don't provide the specific synthetic pathway for this exact compound, related 2,5-morpholinediones are typically prepared through cyclization reactions involving amino acid derivatives.

Based on synthetic approaches to similar compounds, a potential synthetic route would likely involve:

  • Selection of appropriate amino acid and hydroxy acid precursors (phenylalanine and valine derivatives)

  • Formation of N-protected dipeptide ester

  • Selective reduction or modification of side chains

  • Intramolecular cyclization to form the morpholinedione ring

  • Purification techniques including recrystallization or chromatography

The chiral centers at positions 3 and 6 can be controlled through the use of enantiopure starting materials, typically derived from the natural amino acid pool .

Chemical Reactivity and Applications

3-Benzyl-6-isopropyl-2,5-morpholinedione demonstrates significant chemical reactivity that makes it valuable in several research contexts. The morpholinedione ring system is susceptible to ring-opening reactions, particularly under basic conditions.

Ring-Opening and Polymerization

One of the most significant chemical behaviors of 2,5-morpholinediones, including the 3-benzyl-6-isopropyl derivative, is their ability to undergo ring-opening reactions. These reactions are particularly important in the synthesis of cyclodepsipeptides and other cyclic oligomers .

When exposed to lithiated species such as those derived from polystyrene-supported amine catalysts (PS-C₆H₄CH₂NHLi), morpholinediones undergo ring-opening followed by oligomerization processes. This reaction pathway allows for the formation of cyclodepsipeptides with defined ring sizes .

Research indicates that morpholinediones with various substituents, including isopropyl and benzyl groups, participate in regioselective transesterification processes that result in the formation of cyclic oligomers. These reactions typically produce ring sizes in multiples of six, reflecting a high degree of reaction control .

Stereochemistry and Conformational Analysis

The stereochemistry of 3-Benzyl-6-isopropyl-2,5-morpholinedione is a critical aspect of its structure and reactivity. Based on the IUPAC name, the compound exhibits an (S) configuration at position 3 (benzyl substituent) and an (R) configuration at position 6 (isopropyl substituent).

This specific stereochemical arrangement creates a defined three-dimensional structure that influences:

The (3S,6R) configuration suggests that the compound may have been derived from L-phenylalanine and D-valine, or through synthetic processes that establish these specific stereocenters.

Comparison with Related Compounds

The structural similarity between 3-Benzyl-6-isopropyl-2,5-morpholinedione and 2,5-Piperazinedione, 3-benzyl-6-isopropyl- (Cyclo(Phe-Val)) merits special attention. While they share similar substituent patterns, these compounds differ in their heterocyclic core structure.

Structural Comparison with Piperazinedione Analogues

Feature3-Benzyl-6-isopropyl-2,5-morpholinedione2,5-Piperazinedione, 3-benzyl-6-isopropyl-
Molecular FormulaC₁₄H₁₇NO₃C₁₄H₁₈N₂O₂
Molecular Weight247.29 g/mol246.30 g/mol
Ring SystemMorpholinedione (N-O heterocycle)Piperazinedione (N-N heterocycle)
Position 3Benzyl groupBenzyl group
Position 6Isopropyl groupIsopropyl group
Biological OriginSyntheticReported in Streptomyces species and Coffea arabica

The piperazinedione analogue (Cyclo(Phe-Val)) has been reported in natural sources including Streptomyces filamentosus, Streptomyces chrestomyceticus, and Coffea arabica , whereas the morpholinedione appears to be primarily a synthetic research compound.

This structural difference between the nitrogen-containing piperazinedione and the oxygen-containing morpholinedione results in distinct chemical reactivities and potential biological activities for the two compounds.

Research Applications and Future Directions

3-Benzyl-6-isopropyl-2,5-morpholinedione has significant potential in several research domains:

Polymer Science

The ability of morpholinediones to undergo ring-opening reactions makes them valuable precursors for the preparation of specialty polymers with controlled architecture. The research by Chisholm et al. demonstrates that morpholinediones can participate in the formation of cyclic oligomers and cyclodepsipeptides under controlled conditions .

This chemistry opens possibilities for the development of biodegradable polymers with specific properties, potentially useful in medical applications such as drug delivery systems or tissue engineering scaffolds.

Medicinal Chemistry

The structural features of 3-Benzyl-6-isopropyl-2,5-morpholinedione suggest potential applications in medicinal chemistry:

  • The morpholinedione core appears in various bioactive compounds

  • The benzyl and isopropyl substituents contribute hydrophobic character that may enhance membrane permeability

  • The defined stereochemistry may facilitate specific receptor interactions

  • The reactive carbonyl groups provide handles for further derivatization

This compound is specifically noted for research use only, indicating its current status as a research tool rather than an approved therapeutic agent.

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